N-Acetylchitohexaose N-Acetylchitohexaose Hexa-N-acetylchitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin. It functions as an elicitor in plants, inducing the expression of chitinases. Like chitin and some of its derivatives, hexa-N-acetylchitohexaose is a substrate of lysozyme. It also binds LysM domains on certain proteins, including an endopeptidase of T. thermophilus. Hexa-N-acetylchitohexaose heightens the immune response against Pseudomonas and Listeria in mice, stimulates cytokine secretion in mesenchymal stem cells, and inhibits nitric oxide production by activated macrophages.
Brand Name: Vulcanchem
CAS No.: 38854-46-5
VCID: VC20752298
InChI: InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
SMILES:
Molecular Formula: C48H80N6O31
Molecular Weight: 1237.2 g/mol

N-Acetylchitohexaose

CAS No.: 38854-46-5

Cat. No.: VC20752298

Molecular Formula: C48H80N6O31

Molecular Weight: 1237.2 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylchitohexaose - 38854-46-5

CAS No. 38854-46-5
Molecular Formula C48H80N6O31
Molecular Weight 1237.2 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
Standard InChI Key FUHDMRPNDKDRFE-LPUYKFNUSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Appearance Assay:≥95%A crystalline solid

N-Acetylchitohexaose is a chitin-derived oligosaccharide composed of six N-acetylglucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds. This well-defined hexamer has attracted significant scientific interest due to its structural specificity and bioactive potential in biological systems. Below is a comprehensive analysis of its properties, applications, and research developments.

Biosynthetic Relevance and Functional Roles

N-Acetylchitohexaose serves as a critical structural motif in chitin, the second-most abundant natural polymer. Key biological functions include:

  • Plant Defense Elicitation: Triggers chitinase expression in plants to combat fungal pathogens .

  • Lysozyme Substrate: Acts as a substrate for lysozyme, enabling enzymatic hydrolysis studies .

  • Immune Modulation: Enhances resistance to Pseudomonas and Listeria infections in mice and stimulates cytokine secretion in mesenchymal stem cells .

  • Nitric Oxide Regulation: Inhibits nitric oxide production in activated macrophages, suggesting anti-inflammatory potential .

Research on Acetylation-Dependent Bioactivity

Recent studies highlight the relationship between acetylation patterns and bioactivity. Using selective N-acetylation and ion-exchange chromatography, six chitohexaose variants were synthesized and characterized :

VariantMolecular Weight (Da)Composition
N-Acetylchitohexaose1026.441 GlcNAc, 5 glucosamine (D5A1)
Di-N-acetylchitohexaose1068.442 GlcNAc, 4 glucosamine (D4A2)
Tri-N-acetylchitohexaose1110.483 GlcNAc, 3 glucosamine (D3A3)
Tetra-N-acetylchitohexaose1152.484 GlcNAc, 2 glucosamine (D2A4)
Penta-N-acetylchitohexaose1194.495 GlcNAc, 1 glucosamine (D1A5)
Hexa-N-acetylchitohexaose1236.486 GlcNAc (A6)

Electrospray ionization mass spectrometry (ESI/MS) confirmed the precise molecular weights of these variants, enabling structure-activity relationship studies . Notably, hexa-N-acetylchitohexaose (A6) demonstrated stronger osteogenic differentiation effects on mesenchymal stem cells compared to less acetylated forms .

Applications in Biomedical Research

  • Antitumor Studies: Investigated for mutagenesis and antitumor effects due to its ability to modulate immune responses .

  • Drug Discovery: Serves as a model compound for developing chitooligosaccharide-based therapeutics with defined acetylation patterns .

  • Enzyme-Substrate Interactions: Used to study LysM domain binding in proteins, such as endopeptidases in Thermus thermophilus .

Synthesis and Analytical Methods

  • Selective N-Acetylation: Achieved via controlled reaction conditions to introduce acetyl groups at specific amino positions .

  • Chromatographic Separation: Ion-exchange chromatography (CM Sephadex C-25) effectively isolates variants based on charge differences .

  • Characterization: ESI/MS and NMR validate molecular integrity and acetylation profiles .

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